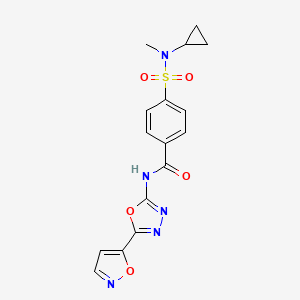

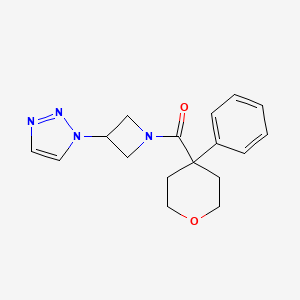

![molecular formula C18H16N2O4S2 B2539993 2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 755018-06-5](/img/structure/B2539993.png)

2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

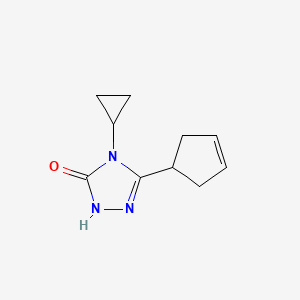

The compound is a complex molecule that appears to be a derivative of benzothiazole and benzothiophene, which are heterocyclic compounds known for their diverse biological activities. The structure suggests that it could be a product of a condensation reaction between a benzothiazole derivative and a tetrahydrobenzothiophene derivative, possibly involving an acetylation step.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been reported, where 2-(4-aminophenyl)benzothiazoles have been synthesized and shown to have antitumor activities. These compounds undergo metabolic transformations such as N-acetylation and oxidation, which are crucial for their biological activity . Similarly, the synthesis of tetrahydrobenzothiophene derivatives has been achieved through chemoselective methods, using reducing agents like Et3SiH/I2 . The synthesis of our compound of interest could potentially involve similar strategies, combining the core structures of benzothiazole and tetrahydrobenzothiophene through acetylation and condensation reactions.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzothiazole moiety linked to a tetrahydrobenzothiophene ring via an acetylated amino bridge. The presence of multiple heteroatoms (nitrogen and sulfur) within the rings suggests potential sites for interactions with biological targets. The compound's structure may also allow for various conformations due to the flexibility of the tetrahydrobenzothiophene ring, which could influence its biological activity.

Chemical Reactions Analysis

The compound's chemical reactivity could involve transformations similar to those observed in benzothiazole and benzothiophene derivatives. For instance, acetylation reactions have been noted as significant for the antitumor properties of benzothiazole derivatives . Additionally, the formation of Mannich bases from thiazolidines, which are structurally related to our compound, indicates potential reactivity towards aldehydes and amines . These reactions could be exploited to further modify the compound and enhance its biological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer from related compounds that it may exhibit significant solubility in organic solvents due to its aromatic nature and heteroatoms. The presence of carboxylic acid and amide functional groups suggests the potential for hydrogen bonding, which could affect its solubility in water and its interactions with biological molecules. The compound's spectroscopic properties, such as IR, NMR, and LCMS, would be characteristic of its functional groups and molecular framework, as seen in similar tetrahydrobenzothiophene derivatives .

Propriétés

IUPAC Name |

2-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-14(9-20-11-6-2-4-8-13(11)26-18(20)24)19-16-15(17(22)23)10-5-1-3-7-12(10)25-16/h2,4,6,8H,1,3,5,7,9H2,(H,19,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGFJKKRXSWMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C4=CC=CC=C4SC3=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

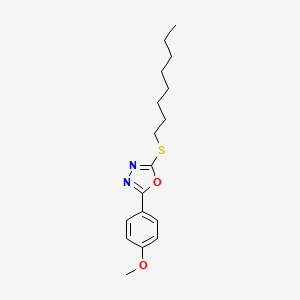

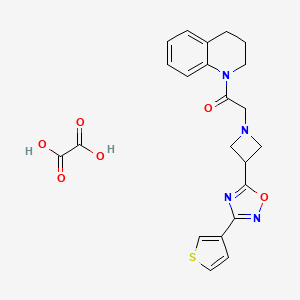

![[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2539912.png)

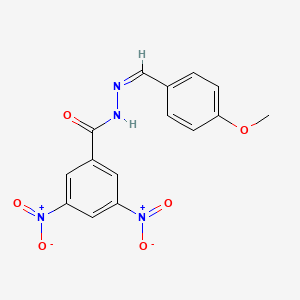

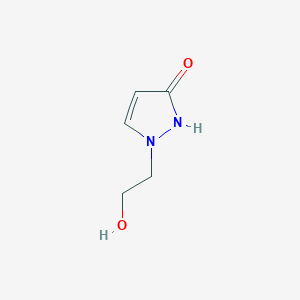

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2539921.png)

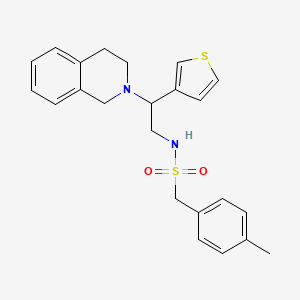

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)